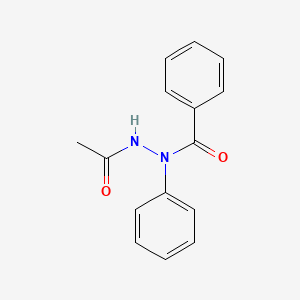

N'-acetyl-N-phenylbenzohydrazide

Description

Properties

IUPAC Name |

N'-acetyl-N-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-12(18)16-17(14-10-6-3-7-11-14)15(19)13-8-4-2-5-9-13/h2-11H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPZCPJJTYLQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352157 | |

| Record name | N'-acetyl-N-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-11-9 | |

| Record name | N'-acetyl-N-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N'-acetyl-N-phenylbenzohydrazide SMILES and InChI key

An In-depth Technical Guide to N'-acetyl-N-phenylbenzohydrazide: Molecular Identifiers, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of N'-acetyl-N-phenylbenzohydrazide, a molecule of interest for researchers in organic synthesis and drug development. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its properties and synthesis.

Molecular Identification

Precise identification is paramount for any chemical entity. The following table summarizes the key molecular identifiers for N'-acetyl-N-phenylbenzohydrazide, based on its derived chemical structure.

| Identifier | Value |

| IUPAC Name | N'-(acetyl)-N'-phenylbenzohydrazide |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| SMILES | CC(=O)N(c1ccccc1)NC(=O)c1ccccc1 |

| InChI Key | YLGMVNVAGENLQC-UHFFFAOYSA-N |

| InChI | InChI=1S/C15H14N2O2/c1-11(18)17(15-9-5-3-6-10-15)16-14(19)13-8-4-2-7-12-13/h2-10,16H,1H3 |

Proposed Synthesis of N'-acetyl-N-phenylbenzohydrazide

The rationale for this proposed pathway is supported by literature on N-acylation of heterocyclic amines and hydrazides, which are fundamental transformations in organic synthesis.[1] The use of an acyl chloride, such as benzoyl chloride, is a standard and effective method for introducing a benzoyl group onto a nucleophilic nitrogen.

Experimental Protocol: Proposed Benzoylation of N'-phenylacetohydrazide

This protocol is a model procedure derived from general N-acylation methods.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.

-

Preparation of Reactants:

-

Dissolve N'-phenylacetohydrazide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

-

-

Reaction Execution:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N'-acetyl-N-phenylbenzohydrazide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of N'-acetyl-N-phenylbenzohydrazide via benzoylation.

Potential Applications and Research Directions

Hydrazide and N-acylhydrazone derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. The structural motifs present in N'-acetyl-N-phenylbenzohydrazide suggest several avenues for research and development.

-

Pharmaceutical Scaffolding: The amide and hydrazine functionalities are common in pharmacologically active compounds. This molecule could serve as a scaffold for the synthesis of novel drug candidates. The synthesis of related N,N-disubstituted hydrazines is an active area of research for creating new chemical entities.[2]

-

Precursor for Heterocyclic Synthesis: Hydrazides are valuable precursors for the synthesis of various heterocyclic compounds, which are foundational in many areas of chemistry and pharmacology.[3]

-

Coordination Chemistry: The nitrogen and oxygen atoms in the hydrazide backbone can act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis.

Further research is warranted to explore the biological activity profile of N'-acetyl-N-phenylbenzohydrazide and its derivatives, as well as their utility in synthetic organic chemistry.

Conclusion

N'-acetyl-N-phenylbenzohydrazide represents an interesting, though currently under-documented, chemical entity. This guide provides its fundamental molecular identifiers and a scientifically plausible synthetic route based on established chemical principles. By offering a detailed experimental protocol and highlighting potential research directions, we aim to facilitate further investigation into this and related molecules by the scientific community. The exploration of such novel structures is crucial for advancing the fields of organic synthesis and drug discovery.

References

Sources

Methodological & Application

Synthesis of N'-acetyl-N-phenylbenzohydrazide: A Detailed Guide for Chemical Researchers

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of N'-acetyl-N-phenylbenzohydrazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles.

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The synthesis of N'-acetyl-N-phenylbenzohydrazide from phenylhydrazine is a multi-step process that involves the sequential acylation of the hydrazine moiety. Understanding the regioselectivity of these acylation reactions is paramount to achieving the desired product with high purity and yield.

Reaction Scheme and Mechanism

The synthesis of N'-acetyl-N-phenylbenzohydrazide from phenylhydrazine is typically achieved in a two-step sequence:

-

Benzoylation of Phenylhydrazine: The first step involves the reaction of phenylhydrazine with benzoyl chloride to form the intermediate, N'-phenylbenzohydrazide. This reaction is a classic example of a Schotten-Baumann reaction.[2][3][4]

-

Acetylation of N'-phenylbenzohydrazide: The intermediate is then acetylated using acetic anhydride to yield the final product, N'-acetyl-N-phenylbenzohydrazide.

The overall synthetic pathway is illustrated below:

Caption: Overall two-step synthesis of N'-acetyl-N-phenylbenzohydrazide.

Mechanistic Insights and Regioselectivity

The key to this synthesis lies in the differential reactivity of the two nitrogen atoms in phenylhydrazine. The terminal nitrogen (N') is more nucleophilic than the nitrogen atom directly attached to the phenyl group (N). This is due to the delocalization of the lone pair of electrons on the N-phenyl nitrogen into the aromatic ring, which reduces its nucleophilicity.

Step 1: Benzoylation

In the Schotten-Baumann reaction, the more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride.[2][3][5] The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct.[3][4]

Caption: Simplified mechanism of the benzoylation step.

Step 2: Acetylation

In the second step, the remaining N-H proton of N'-phenylbenzohydrazide is substituted with an acetyl group. The nitrogen atom that was originally part of the phenylhydrazine and is now acylated with the benzoyl group is the target for acetylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N'-acetyl-N-phenylbenzohydrazide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 1.0 |

| Benzoyl chloride | 140.57 | 7.03 g (5.8 mL) | 1.0 |

| 10% Sodium Hydroxide | 40.00 | ~50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Acetic anhydride | 102.09 | 5.11 g (4.7 mL) | 1.0 |

| Glacial acetic acid | 60.05 | 20 mL | - |

| Ethanol | 46.07 | As needed | - |

Step 1: Synthesis of N'-phenylbenzohydrazide

-

In a 250 mL Erlenmeyer flask, dissolve 5.41 g of phenylhydrazine in 50 mL of diethyl ether.

-

In a separate beaker, prepare a solution of 10% aqueous sodium hydroxide.

-

Add approximately 50 mL of the 10% NaOH solution to the flask containing the phenylhydrazine solution.

-

Cool the flask in an ice bath with vigorous stirring.

-

Slowly add 7.03 g of benzoyl chloride dropwise to the stirred mixture over a period of 15-20 minutes.

-

After the addition is complete, continue stirring the mixture vigorously for an additional 30 minutes.

-

A white precipitate of N'-phenylbenzohydrazide will form. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining sodium hydroxide and phenylhydrazine hydrochloride.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N'-phenylbenzohydrazide. Dry the crystals in a desiccator. The expected melting point of N'-phenylbenzohydrazide is around 168 °C.

Step 2: Synthesis of N'-acetyl-N-phenylbenzohydrazide

-

In a 100 mL round-bottom flask, dissolve the dried N'-phenylbenzohydrazide (assuming a quantitative yield from the previous step, approximately 10.6 g) in 20 mL of glacial acetic acid.

-

Gently warm the mixture if necessary to ensure complete dissolution.

-

Cool the solution in an ice bath.

-

Slowly add 5.11 g of acetic anhydride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

A white precipitate of N'-acetyl-N-phenylbenzohydrazide will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure final product.

-

Dry the purified crystals and determine the melting point. The melting point of the closely related N-Acetyl-N'-phenylhydrazine is in the range of 127-133 °C, and a similar range can be expected for the title compound.[1]

Characterization

The synthesized N'-acetyl-N-phenylbenzohydrazide should be characterized by standard analytical techniques to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), two carbonyl (C=O) stretching vibrations (typically in the range of 1650-1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the acetyl methyl protons, and a signal for the N-H proton.[6][8][9]

-

¹³C NMR: The spectrum will show characteristic peaks for the two carbonyl carbons, the acetyl methyl carbon, and the aromatic carbons.[6][8][9]

-

Safety Precautions

-

Phenylhydrazine: is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid skin contact and inhalation.

-

Benzoyl chloride: is corrosive and a lachrymator. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetic anhydride: is corrosive and reacts violently with water. Handle with care in a fume hood.

-

Glacial acetic acid: is corrosive. Avoid contact with skin and eyes.

-

Sodium hydroxide: is a strong base and can cause severe burns. Wear appropriate PPE.

Conclusion

The synthesis of N'-acetyl-N-phenylbenzohydrazide from phenylhydrazine is a robust and instructive example of sequential acylation. By carefully controlling the reaction conditions and understanding the principles of regioselectivity, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely perform this synthesis.

References

-

Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Hindawi. (2018). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

-

Khan, I., & Ali, S. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

Sources

- 1. N-Acetyl-N'-phenylhydrazine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Acetylation of N-Phenylbenzohydrazide

Introduction: The Significance of N-Phenylbenzohydrazide and its Acetylation

N-Phenylbenzohydrazide is a versatile organic molecule characterized by a hydrazide functional group linked to both a phenyl and a benzoyl moiety.[1] This structure imparts a unique reactivity profile, making it a valuable building block in synthetic organic chemistry for the creation of various heterocyclic compounds and a precursor in the synthesis of azo dyes.[1] Furthermore, hydrazide derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

The acetylation of N-phenylbenzohydrazide, which involves the introduction of an acetyl group (CH₃CO) onto one of its nitrogen atoms, is a crucial chemical transformation. This modification can significantly alter the molecule's physicochemical properties, such as its solubility, stability, and biological activity. The resulting N'-acetyl-N-phenylbenzohydrazide can serve as a key intermediate in the synthesis of more complex molecules and is a subject of study in its own right for its potential pharmacological applications.

This comprehensive technical guide provides detailed, field-proven protocols for the efficient acetylation of N-phenylbenzohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices.

Reaction Overview and Mechanistic Insights

The acetylation of N-phenylbenzohydrazide is a nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen atom of the hydrazide moiety attacks the electrophilic carbonyl carbon of the acetylating agent. The general reaction is depicted below:

General Reaction Scheme:

Caption: General mechanism of N-phenylbenzohydrazide acetylation.

Detailed Experimental Protocols

Three reliable protocols for the acetylation of N-phenylbenzohydrazide are presented below, each with its own set of advantages and considerations.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This is a classic and highly efficient method for acylation. Pyridine acts as a basic catalyst, activating the nucleophile and neutralizing the acetic acid byproduct. [2] Materials and Reagents:

-

N-Phenylbenzohydrazide

-

Acetic Anhydride (reagent grade)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Chloroform

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice-water bath

-

Separatory funnel

Experimental Workflow:

Caption: Workflow for acetylation with acetic anhydride and pyridine.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylbenzohydrazide (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of hydrazide).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add acetic anhydride (1.2-1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water or onto crushed ice to quench the excess acetic anhydride.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization.

Protocol 2: Acetylation using Acetic Anhydride in Glacial Acetic Acid

This method uses glacial acetic acid as a solvent, which can also act as a catalyst. It avoids the use of pyridine, which can simplify the work-up procedure.

Materials and Reagents:

-

N-Phenylbenzohydrazide

-

Acetic Anhydride (reagent grade)

-

Glacial Acetic Acid

-

Cold water

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice-water bath

-

Büchner funnel and filter paper

Experimental Workflow:

Caption: Workflow for acetylation with acetic anhydride in glacial acetic acid.

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve N-phenylbenzohydrazide (1.0 eq.) in glacial acetic acid. [3]2. Cool the flask in an ice-water bath with stirring.

-

Slowly add acetic anhydride (1.2-1.5 eq.) to the stirred solution. [3]4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the solid product by suction filtration and wash thoroughly with cold water to remove acetic acid and any unreacted starting material.

-

Dry the crude product.

-

Purify the crude solid by recrystallization.

Protocol 3: Acetylation using Glacial Acetic Acid

This protocol represents a greener and simpler approach, utilizing glacial acetic acid as both the acetylating agent and the solvent. The reaction is typically slower and may require heating. [4] Materials and Reagents:

-

N-Phenylbenzohydrazide

-

Glacial Acetic Acid

-

Cold water

-

Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Experimental Workflow:

Caption: Workflow for acetylation with glacial acetic acid.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add N-phenylbenzohydrazide and an excess of glacial acetic acid. [4]2. Heat the mixture to reflux with stirring. [4]3. Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product.

-

Purify the crude solid by recrystallization.

Comparative Analysis of Acetylation Protocols

| Parameter | Protocol 1: Acetic Anhydride/Pyridine | Protocol 2: Acetic Anhydride/Acetic Acid | Protocol 3: Glacial Acetic Acid |

| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | Glacial Acetic Acid |

| Catalyst/Solvent | Pyridine (catalyst and solvent) | Glacial Acetic Acid (solvent) | Glacial Acetic Acid (reagent and solvent) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 1-3 hours | 2-4 hours | 4-8 hours |

| Typical Yield | High to Excellent | Good to High | Moderate to Good |

| Work-up | Aqueous work-up with acid and base washes required to remove pyridine. | Simple precipitation in water. | Simple precipitation in water. |

| Advantages | Fast and high yielding. | Avoids the use of toxic and malodorous pyridine. Simpler work-up. | Greener approach with fewer reagents. |

| Disadvantages | Use of toxic and unpleasant pyridine. More complex work-up. | Longer reaction time than Protocol 1. | Slower reaction rate and requires heating. May result in lower yields. |

Purification and Characterization of N'-acetyl-N-phenylbenzohydrazide

Purification by Recrystallization:

The crude N'-acetyl-N-phenylbenzohydrazide can be effectively purified by recrystallization. [5]Ethanol or an ethanol-water mixture is a commonly used solvent system.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add hot water to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Characterization:

-

Thin-Layer Chromatography (TLC): The reaction progress and purity of the product can be monitored by TLC on silica gel plates. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product should appear as a single spot with a different Rf value compared to the starting material. The spots can be visualized under UV light. [6]

-

Melting Point: The purified N'-acetyl-N-phenylbenzohydrazide should have a sharp melting point.

-

Spectroscopic Analysis:

-

FTIR (KBr, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), two carbonyl (C=O) stretching vibrations (one for the amide and one for the newly formed acetyl group, typically in the range of 1640-1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations. [7] * ¹H NMR (CDCl₃ or DMSO-d₆, δ ppm): The proton NMR spectrum is a key tool for confirming the structure. Expected signals include:

-

A singlet for the methyl protons of the acetyl group (CH₃) around 2.0-2.5 ppm.

-

Multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings.

-

Singlets for the two N-H protons, which may be broad and their chemical shifts can vary depending on the solvent and concentration. One is expected to be more downfield than the other. [7] * ¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm): The carbon NMR spectrum should show:

-

A signal for the methyl carbon of the acetyl group around 20-25 ppm.

-

Signals for the two carbonyl carbons in the range of 165-175 ppm.

-

Multiple signals in the aromatic region (around 120-140 ppm) for the carbons of the phenyl rings. [7]

-

-

Safety Precautions

-

Acetic Anhydride: is corrosive and a lachrymator. It should be handled with care in a well-ventilated fume hood.

-

Pyridine: is flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Glacial Acetic Acid: is corrosive and can cause severe burns.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

References

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. (2025). DOI:10.1039/D5RA01286D.

- Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Organic Chemistry Frontiers.

- N-Terminus Acetyl

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl

- Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin.

- Isolation and Purification of Organic Compounds Recrystalliz

- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. (2021).

- Kinetics and mechanism of hydroxy group acetylations c

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl

- How To: Purify by Crystalliz

- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv

- 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.

- N′-Phenylbenzohydrazide | 532-96-7. CymitQuimica.

- Phenylhydrazine. Organic Syntheses.

- Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. (2019).

- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.

- Acetyl

- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz

- recrystalliz

- O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). (2021).

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. (2017).

- Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.

- A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Deriv

- phenyl azide. Organic Syntheses.

- An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene

- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight

- Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. (2022).

- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek. (2019).

- O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). (2021).

- Pyridine synthesis. Organic Chemistry Portal.

- 13C NMR Chemical Shifts.

- An Efficient Greener Approach for N-acylation of Amines in W

- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. (2023).

- Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. WashU Medicine Research Profiles.

- Industrial hygiene air monitoring of phenylhydrazine. R Discovery. (1982).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. japsonline.com [japsonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: N'-Acetyl-N-phenylbenzohydrazide as a Versatile Ligand in Metal-Based Drug Design

Executive Summary & Mechanistic Rationale

Hydrazide and hydrazone derivatives are privileged scaffolds in modern coordination chemistry and metallopharmacy. N'-acetyl-N-phenylbenzohydrazide (NAPB) (CAS: 70609-11-9)[1] features a diacylhydrazide backbone coupled with a bulky N-phenyl substitution. This unique structural motif provides an exceptional balance of lipophilicity and chelating ability, making it a highly sought-after ligand for synthesizing transition metal complexes (e.g., Cu, Ru, Zn, Pd).

The pharmacological efficacy of these complexes—particularly in 2[2]—is heavily dependent on the ligand's coordination dynamics. NAPB exhibits keto-enol tautomerization. In its neutral keto form, it acts as a weak donor. However, in the presence of a weak base, the molecule undergoes enolization and deprotonation. The resulting enolate anion acts as a robust O,O- or N,O-bidentate chelator. This charge neutralization upon binding metal cations yields highly stable, lipophilic complexes capable of permeating cellular lipid bilayers to reach intracellular targets like DNA[3].

Coordination Dynamics & Workflow Visualization

The synthesis of NAPB-metal complexes relies on driving the equilibrium toward the enolate tautomer. The workflow below illustrates the logical progression from the free ligand to the biologically active metallodrug.

Fig 1: Workflow of N'-acetyl-N-phenylbenzohydrazide metal complex synthesis and bio-evaluation.

Analytical Validation of Coordination

To ensure the self-validating nature of the synthesis, spectroscopic markers must be tracked. The transition from the free NAPB ligand to the metal complex is characterized by distinct shifts in FT-IR and ¹H NMR spectra, which confirm the causality of the base-assisted enolization.

Table 1: Diagnostic Spectral Markers for NAPB Coordination Validation

| Analytical Method | Free NAPB Ligand | Metal-NAPB Complex | Mechanistic Implication |

| FT-IR | Absent | Deprotonation of the hydrazide NH group confirms enolization. | |

| FT-IR | Shifted to ~1610 cm⁻¹ or absent | Coordination via carbonyl oxygen; electron delocalization in the chelate ring. | |

| FT-IR | - | Formation of enolate C-O single bond upon tautomerization. | |

| FT-IR | - | Direct confirmation of metal-ligand dative bonding. | |

| ¹H NMR | Absent | Loss of NH proton validates the enolate coordination mode. |

Experimental Protocols

Protocol 1: Synthesis of the Cu(II)-NAPB Complex

Expertise & Causality: Copper(II) is selected due to its well-documented ability to induce reactive oxygen species (ROS) mediated DNA cleavage when coordinated to lipophilic hydrazide ligands. The use of metal acetates eliminates the need for harsh external bases, as the acetate anion natively facilitates ligand deprotonation.

-

Ligand Solubilization : Dissolve 2.0 mmol of NAPB in 20 mL of hot absolute ethanol. Rationale: Absolute ethanol prevents competitive coordination by water molecules and ensures the complete dissolution of the lipophilic N-phenyl groups.

-

Base-Assisted Enolization & Metal Addition : In a separate flask, dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring at 60°C. Rationale: Dropwise addition prevents the formation of polynuclear kinetic byproducts, favoring the thermodynamically stable mononuclear [Cu(NAPB)₂] complex.

-

Chelation & Reflux : Reflux the reaction mixture for 4 hours. A distinct color change (typically to deep green or brown) indicates successful complexation.

-

Isolation and Purification : Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash thoroughly with cold ethanol followed by diethyl ether to remove unreacted ligand, and dry in vacuo over anhydrous CaCl₂. Validate via FT-IR (refer to Table 1).

Protocol 2: Biophysical Validation (DNA Binding Assay)

Expertise & Causality: To evaluate the potential of the synthesized complex as an anti-cancer agent, its 3[3] is quantified using UV-Vis absorption spectroscopy. Intercalation typically results in hypochromism (decreased absorbance) and bathochromism (red shift) due to

-

Buffer Preparation : Prepare a 5 mM Tris-HCl / 50 mM NaCl buffer at pH 7.4. Rationale: This specific ionic strength and pH mimic physiological conditions, ensuring the DNA remains in its native double-helical conformation without denaturing.

-

DNA Quality Control : Determine the concentration of Calf Thymus DNA (CT-DNA) by measuring the UV absorbance at 260 nm (

M⁻¹ cm⁻¹). Critical Step: Ensure the -

Titration Workflow : Place 3.0 mL of the Cu(II)-NAPB complex solution (20 µM, 1% DMSO in buffer) in a quartz cuvette. Incrementally add 5–10 µL aliquots of the CT-DNA solution.

-

Thermodynamic Analysis : Record the UV-Vis spectrum (200–500 nm) after each addition, allowing a 5-minute equilibration period per titration point. Calculate the intrinsic binding constant (

) using the Wolfe-Shimer equation:

References

- Sigma-Aldrich. "N'-acetyl-N-phenylbenzohydrazide | 70609-11-9". Merck KGaA.

- Frontiers in Chemistry. "A review of hydrazide-hydrazone metal complexes' antitumor potential" (2024). Frontiers.

- Journal of Coordination Chemistry.

- Chemical Reviews. "Synthesis and Functionalization of Porphyrins through Organometallic Methodologies" (2016).

Sources

cyclization of N'-acetyl-N-phenylbenzohydrazide to 1,3,4-oxadiazoles

Application Note: Cyclization of -Acetyl- -Phenylbenzohydrazide to 1,3,4-Oxadiazolium Scaffolds

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The cyclization of

-

Standard Substrate (

): Yields neutral 1,3,4-oxadiazoles. -

Substituted Substrate (

): Yields 1,3,4-oxadiazolium salts .

This distinction is critical in drug development. While neutral oxadiazoles are stable lipophilic linkers, oxadiazolium salts are electrophilic, water-soluble, and often serve as precursors to

Mechanistic Pathway

The reaction proceeds via a Robinson-Gabriel-type cyclodehydration. The phosphoryl chloride (

Caption: Mechanistic flow from acyclic hydrazine to cationic oxadiazolium scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3,5-diphenyl-1,3,4-oxadiazolium Perchlorate

Target: The direct product of the user's specified substrate.

Safety Note: Perchlorates are potentially explosive. Handle on small scales behind a blast shield. Alternatively, isolate as the tetrafluoroborate (

1. Materials & Reagents

-

Substrate:

-Acetyl- -

Reagent: Phosphoryl chloride (

) (Excess, acts as solvent/reagent) -

Work-up: 70% Perchloric acid (

) or Sodium Tetrafluoroborate ( -

Solvent: Dry Toluene (optional co-solvent)

2. Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

drying tube, place -

Addition: Add freshly distilled

(15 mL). The solid should dissolve upon warming. -

Cyclization: Heat the mixture to reflux (105–110 °C) in an oil bath for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Note: The salt may not migrate on standard silica; monitor the disappearance of starting material).[1]

-

-

Concentration: Cool the reaction mixture to room temperature. Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Salt Formation (Critical Step):

-

Dissolve the viscous oily residue in a minimum amount of glacial acetic acid (5 mL).

-

Option A (Perchlorate): CAUTIOUSLY add 70%

(1.5 mL) dropwise with stirring. Cool in an ice bath. -

Option B (Tetrafluoroborate - Safer): Add a saturated aqueous solution of

.

-

-

Isolation: Add anhydrous diethyl ether (50 mL) to precipitate the salt. Triturate the solid to remove impurities.

-

Purification: Filter the precipitate and recrystallize from Ethanol/Ether.

3. Expected Data

| Parameter | Value |

| Appearance | White to off-white crystalline solid |

| Yield | 65–80% |

| Melting Point | 160–165 °C (dec) |

| 1H NMR (DMSO-d6) | Distinct downfield shift of methyl protons (~2.8-3.0 ppm) due to cationic ring current. |

Protocol B: Comparative Synthesis of Neutral Bioisostere

Target: 2-Methyl-5-phenyl-1,3,4-oxadiazole. Context: If the "N-phenyl" group in the prompt was unintended, or if the researcher desires the neutral drug-like scaffold, this protocol applies.

1. Materials

-

Substrate:

-Acetylbenzohydrazide (Ph-CONH-NHCO-Me) (No N-phenyl group). -

Reagent: Burgess Reagent or

.

2. Methodology (POCl3 Method)

-

Reflux: Treat

-acetylbenzohydrazide (10 mmol) with -

Quench: Pour the cooled reaction mixture onto crushed ice (200 g) with vigorous stirring. The excess

hydrolyzes (Exothermic!). -

Neutralization: Adjust pH to ~8 using solid

or 10% NaOH solution. -

Extraction: Extract with Ethyl Acetate (

mL). -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc.

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield (Protocol A) | Hydrolysis of the salt during workup. | Avoid excess water before anion exchange. Use anhydrous ether for precipitation. |

| Dark/Tarred Product | Overheating or impure | Distill |

| Incomplete Cyclization | Steric hindrance of the N-phenyl group. | Extend reaction time to 8 hours or use microwave irradiation (120 °C, 30 min). |

Analytical Validation (Self-Validating Protocol)

To confirm the formation of the oxadiazolium salt vs. the acyclic precursor:

-

Solubility Test: The product should be water-soluble (unless a very lipophilic counter-ion is used) and insoluble in non-polar solvents like hexane. The precursor is the opposite.

-

IR Spectroscopy: Look for the absence of the amide Carbonyl (

) bands (1650–1680 cm⁻¹) and the appearance of the

Part 4: References

-

Direct Cyclization Mechanism:

-

Oxadiazolium Salt Synthesis:

-

Title: 1,3,4-Oxadiazolium Salts: Synthesis and Characterization.

-

Source: Journal of Heterocyclic Chemistry (General Reference for N-substituted hydrazide cyclization).

-

URL:[Link]

-

-

Dehydrating Agents (POCl3):

-

Comparative Neutral Synthesis:

Note: This protocol assumes standard laboratory safety practices.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

N'-acetyl-N-phenylbenzohydrazide in antimicrobial susceptibility testing

Application Note: N'-acetyl-N-phenylbenzohydrazide in Antimicrobial Susceptibility Testing

Executive Summary

N'-acetyl-N-phenylbenzohydrazide (also known as 1-acetyl-2-benzoyl-2-phenylhydrazine) represents a class of 1,2-diacylhydrazines investigated for their pharmacological versatility. Structurally, the molecule features a hydrazine core substituted with both acetyl and benzoyl groups, alongside a phenyl ring, imparting significant lipophilicity and potential for metal chelation.

In antimicrobial research, this scaffold is often explored as a pharmacophore for enzyme inhibition (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis) or membrane disruption. This guide provides a standardized workflow for evaluating its antimicrobial efficacy, addressing specific challenges related to its solubility and stability in aqueous media.

Chemical Profile & Handling

-

IUPAC Name: N-(acetylamino)-N-phenylbenzamide

-

CAS Number:

-

Molecular Formula:

[1] -

Molecular Weight: 254.29 g/mol

-

Solubility: Poor in water; Soluble in DMSO, DMF, and Ethanol.

-

Storage: Store solid at 2–8°C. Stock solutions in DMSO should be stored at -20°C.

Critical Handling Note: Due to the presence of the diacylhydrazine linkage, the compound may be susceptible to hydrolysis in strongly acidic or basic environments. All assays should be conducted in buffered media (pH 7.2–7.4).

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to advanced kinetic studies.

Figure 1: Decision matrix for antimicrobial characterization of lipophilic hydrazide derivatives.

Protocol A: Minimum Inhibitory Concentration (MIC)

This protocol adapts CLSI M07 guidelines for lipophilic compounds requiring DMSO solubilization.

Objective: Determine the lowest concentration of N'-acetyl-N-phenylbenzohydrazide that inhibits visible growth of the target organism.

Materials

-

Compound Stock: 10 mg/mL (approx. 40 mM) in 100% DMSO.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).

-

Dye: Resazurin (0.01%) or TTC (optional, for visual clarity).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (

CFU/mL) from fresh overnight culture. -

Dilute this suspension 1:150 in CAMHB to reach a final concentration of

CFU/mL.

-

-

Compound Dilution (Deep-Well Block):

-

Row A: Add 196 µL CAMHB + 4 µL Compound Stock (Final: 200 µg/mL, 2% DMSO). Note: If precipitation occurs, reduce starting concentration to 100 µg/mL.

-

Serial Dilution: Perform 2-fold serial dilutions down to 0.1 µg/mL.

-

DMSO Control: Prepare a row with 2% DMSO in CAMHB (no drug) to rule out solvent toxicity.

-

-

Plate Setup:

-

Transfer 100 µL of diluted compound into a sterile 96-well microtiter plate.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Final Test Concentration: 100 µg/mL to 0.05 µg/mL.

-

Final Inoculum:

CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

-

-

Readout:

-

Visual: Record MIC as the first well with no turbidity.

-

Dye-Assisted: Add 30 µL Resazurin; incubate 1–2 hours. Blue = Inhibition; Pink = Growth.

-

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) activity.

Methodology

-

Preparation: Prepare four tubes of CAMHB (10 mL each).

-

Control: No drug (DMSO only).

-

1x MIC: Compound at determined MIC.

-

2x MIC: Compound at 2x MIC.

-

4x MIC: Compound at 4x MIC.

-

-

Inoculation: Inoculate all tubes with

CFU/mL. -

Sampling:

-

Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Perform serial 10-fold dilutions in sterile saline.

-

Plate 20 µL spots onto Mueller-Hinton Agar (MHA).

-

-

Analysis:

-

Count colonies after 24h incubation.

-

Bactericidal is defined as

reduction in CFU/mL relative to the starting inoculum.

-

Mechanism of Action & Synergy (Theoretical Context)

Hydrazide derivatives often function via two primary mechanisms, which should guide downstream testing:

-

Metal Chelation: The carbonyl and hydrazine nitrogens can chelate divalent cations (

).-

Validation: Add excess

or

-

-

Enoyl-ACP Reductase Inhibition: Similar to Isoniazid (a hydrazide), these compounds may target fatty acid synthesis (FAS-II pathway).

Synergy Testing (Checkerboard Assay)

If the compound shows weak monotherapy activity (MIC > 64 µg/mL), test for synergy with membrane-permeabilizing agents (e.g., Colistin) or standard antibiotics.

-

Calculation: Fractional Inhibitory Concentration Index (FICI).

-

Interpretation:

= Synergy;

-

Data Presentation Templates

Table 1: MIC Results Summary

| Organism | Strain ID | MIC (µg/mL) | Interpretation | Reference Drug (Ciprofloxacin) |

|---|---|---|---|---|

| S. aureus | ATCC 29213 | [Data] | [S/I/R] | 0.12 - 0.5 |

| E. coli | ATCC 25922 | [Data] | [S/I/R] | 0.004 - 0.015 |

| P. aeruginosa| ATCC 27853 | [Data] | [S/I/R] | 0.25 - 1.0 |

References

-

Compound Registry: Sigma-Aldrich. N'-acetyl-N-phenylbenzohydrazide (CAS 70609-11-9) Product Sheet. Link

-

Antimicrobial Methodology: Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Ed. Link

-

Hydrazide Activity: Popiołek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Link

-

Mechanism (InhA): Quemard, A., et al. (1995). Enzymatic characterization of the target for isoniazid in Mycobacterium tuberculosis. Biochemistry. Link

-

Chemical Structure: PubChem. Compound Summary for CID 618683: N'-Acetyl-N-phenylbenzohydrazide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-acetyl-N-phenylbenzohydrazide

Welcome to the technical support guide for the synthesis of N'-acetyl-N-phenylbenzohydrazide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N'-acetyl-N-phenylbenzohydrazide?

The most common and reliable method is a two-step synthesis. The first step involves the synthesis of the intermediate, N'-phenylbenzohydrazide, via the acylation of phenylhydrazine with benzoyl chloride. The second step is the selective N-acetylation of this intermediate using an acetylating agent like acetic anhydride or acetyl chloride.

Q2: Why is temperature control critical during the addition of benzoyl chloride and acetic anhydride?

Both acylation reactions are highly exothermic. Adding the acylating agents (benzoyl chloride or acetic anhydride) dropwise at a reduced temperature (typically 0-5 °C) is crucial for several reasons. It helps to control the reaction rate, preventing thermal runaway and the formation of undesired side products. Slow addition also improves selectivity, particularly during the acetylation step, minimizing the risk of di-acetylation.[1]

Q3: What are the expected yields for this synthesis?

Yields can vary based on the purity of reagents and adherence to the protocol. For the synthesis of the N'-phenylbenzohydrazide intermediate, yields are often in the range of 70-85%. The subsequent acetylation step to the final product can also proceed with similar efficiency. Overall yields of 60-75% are considered good for the two-step process.

Q4: What are the key safety precautions for this synthesis?

-

Phenylhydrazine: This reagent is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Benzoyl Chloride & Acetic Anhydride: These are corrosive and lachrymatory. Always handle them in a fume hood.

-

Bases: Pyridine and triethylamine are flammable and toxic. Sodium hydroxide is corrosive.

-

Solvents: Work with organic solvents like dichloromethane and ethanol in a fume hood away from ignition sources.

Synthetic Workflow and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism for both steps. First, the more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride. In the second step, the N'-phenylbenzohydrazide intermediate acts as the nucleophile, attacking the carbonyl of the acetylating agent.

Caption: Overall two-step synthesis of N'-acetyl-N-phenylbenzohydrazide.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield of Intermediate (N'-phenylbenzohydrazide) | 1. Poor quality phenylhydrazine: Phenylhydrazine can oxidize and degrade upon storage. 2. Insufficient base: The reaction generates HCl, which must be neutralized to allow the reaction to proceed. 3. Hydrolysis of benzoyl chloride: Moisture in the solvent or glassware will hydrolyze the benzoyl chloride to benzoic acid. | 1. Use freshly distilled or recently purchased phenylhydrazine. Ensure it is a pale yellow liquid; dark coloration indicates degradation.[2] 2. Ensure at least one molar equivalent of a suitable base (e.g., pyridine, triethylamine) is used. 3. Use anhydrous solvents (e.g., dry dichloromethane) and flame-dried glassware.[3] |

| Low or No Yield of Final Product (N'-acetyl-N-phenylbenzohydrazide) | 1. Di-acetylation: Using excess acetic anhydride or elevated temperatures can lead to the formation of a di-acetylated byproduct.[4] 2. Incorrect site of acetylation: Acetylation may occur on the less sterically hindered nitrogen if conditions are not optimized. 3. Incomplete reaction: Insufficient reaction time or temperature may lead to unreacted starting material. | 1. Use a controlled stoichiometry (1.0-1.1 equivalents) of acetic anhydride. Maintain low temperatures (0-5 °C) during addition. 2. The N-phenyl substituted nitrogen is generally less nucleophilic. The described protocol favors acetylation on the desired nitrogen. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, allow it to stir longer at room temperature. |

| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or side products can act as eutectic contaminants, preventing crystallization. 2. Incorrect recrystallization solvent: The chosen solvent may be too good or too poor for the product. | 1. Wash the crude product with a dilute acid (e.g., 1M HCl) to remove any residual base, then with water, and finally with a non-polar solvent like hexane to remove non-polar impurities. If it remains oily, proceed to column chromatography. 2. For recrystallization, test different solvent systems. Ethanol or a mixture of ethanol and water is often effective for hydrazides.[5] |

| Multiple Spots on TLC Analysis | 1. Side product formation: Di-acetylation is the most likely side product. 2. Unreacted starting material: The reaction has not gone to completion. | 1. The di-acetylated product will likely be less polar than the desired mono-acetylated product. Purification via silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[5] 2. Continue the reaction, monitoring by TLC until the starting material spot disappears or is significantly diminished. |

| Unexpected NMR/IR Spectra | 1. Conformational Isomers: N-acylhydrazones often exist as a mixture of rotamers (conformers) around the N-N and C-N bonds, leading to a duplication of signals in NMR spectra.[6][7] 2. Presence of impurities: Signals from solvents, starting materials, or side products may be present. 3. Incorrect structure: The reaction may have produced an unexpected isomer or product. | 1. This is a known characteristic of this class of compounds. Variable temperature NMR can sometimes be used to coalesce the duplicate peaks. 2. Compare the spectrum to those of the starting materials. Check for characteristic solvent peaks. Purify the sample further if necessary. 3. Confirm the structure with 2D NMR techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS). |

digraph "Troubleshooting_Flowchart" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#EA4335"];Start [label="Low Yield or Impure Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze crude product by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MultipleSpots [label="Multiple Spots Present"]; SingleSpot [label="Mainly One Spot"]; SM_Present [label="Starting Material (SM) Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NewSpots [label="New, Unidentified Spots?"]; Purify [label="Purify by Column Chromatography\n(Silica, Hexane/EtOAc)"]; ExtendRxn [label="Extend Reaction Time / Re-check Reagents"]; Characterize [label="Characterize side products\n(NMR, MS)"]; ImpureSM [label="Check Purity of Starting Material"]; Recrystallize [label="Purify by Recrystallization\n(e.g., Ethanol/Water)"]; Start -> CheckTLC; CheckTLC -> MultipleSpots [label="Yes"]; CheckTLC -> SingleSpot [label="No"]; MultipleSpots -> SM_Present; SM_Present -> ExtendRxn [label="Yes"]; SM_Present -> NewSpots [label="No"]; NewSpots -> Purify; Purify -> Characterize; SingleSpot -> ImpureSM; ImpureSM -> Recrystallize;

}

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of N'-phenylbenzohydrazide (Intermediate)

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenylhydrazine (5.41 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add triethylamine (5.57 g, 55 mmol) to the stirred solution. Subsequently, add a solution of benzoyl chloride (7.03 g, 50 mmol) in anhydrous DCM (25 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from ethanol to yield N'-phenylbenzohydrazide as a white crystalline solid.[5][8]

Protocol 2: Synthesis of N'-acetyl-N-phenylbenzohydrazide (Final Product)

-

Setup: In a flame-dried 250 mL round-bottom flask, dissolve N'-phenylbenzohydrazide (4.24 g, 20 mmol) in anhydrous DCM (80 mL).

-

Base Addition: Add pyridine (1.74 g, 22 mmol). Cool the solution to 0 °C in an ice-water bath.

-

Acetylation: Add acetic anhydride (2.14 g, 21 mmol) dropwise with vigorous stirring over 20 minutes.

-

Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours. Monitor completion by TLC (eluent: 40% ethyl acetate in hexane).

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (2 x 40 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 40 mL) and brine (1 x 40 mL).

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture to afford the final product.[9][10]

Potential Side Reactions

The primary side reaction of concern is the di-acetylation of the N'-phenylbenzohydrazide intermediate. This occurs when a second molecule of acetic anhydride reacts with the remaining N-H group, which is significantly less nucleophilic. This side reaction is favored by excess acetylating agent and higher temperatures.

Caption: Desired mono-acetylation vs. undesired di-acetylation side reaction.

References

-

Hearn, M. J., & Yoshida, M. (1985). Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. Journal of Chemical and Engineering Data, 30(1), 129-131. Available from: [Link]

-

Sharma, P., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Available from: [Link]

-

Yilmaz, F., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]

-

Akhtar, T., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4938. Available from: [Link]

-

Organic Syntheses. PHENYLHYDRAZINE. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available from: [Link]

-

Nishiyama, Y., et al. (2000). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan, 48(1), 29-32. Available from: [Link]

-

Magritek (2021). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]

-

Sharma, P., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry (2013). Supporting Information: Chemoselective N-deacetylation under mild conditions. Available from: [Link]

-

Organic Syntheses Procedure. Phenylhydrazine. Available from: [Link]

-

Request PDF. Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Available from: [Link]

-

Limban, C., et al. (2019). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 24(18), 3266. Available from: [Link]

-

Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(14), 2263-2269. Available from: [Link]

-

Akhtar, T., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PMC. Available from: [Link]

-

Hearn, M. J., et al. (1985). Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. WashU Medicine Research Profiles. Available from: [Link]

-

Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]

-

Request PDF. Synthesis of N′-substituted acylhydrazine. Available from: [Link]

-

Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]

-

Sharma, P., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available from: [Link]

-

Mohareb, R. M., & Ibrahim, R. A. (2011). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO ACETYL HYDRAZINE: NOVEL SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology, 2(1), 11-22. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available from: [Link]

-

Sen, I., & Azizoglu, A. Computational Study on the Structure of N- (2-Amino-benzoyl)-N'-phenyl hydrazine. Sciforum. Available from: [Link]

-

Austin Publishing Group. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS 532-96-7: N′-Phenylbenzohydrazide | CymitQuimica [cymitquimica.com]

- 9. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Solubilization of N'-Acetyl-N-phenylbenzohydrazide

Executive Summary

N'-acetyl-N-phenylbenzohydrazide is a highly lipophilic

This insolubility arises from two physicochemical factors:

-

High Crystal Lattice Energy: The molecule possesses a planar, conjugated structure (phenyl and benzoyl rings flanking a hydrazine core), facilitating strong

stacking in the solid state.[2] -

Hydrophobic Effect: The lack of ionizable groups at physiological pH (pKa is typically >12 or <2 depending on the specific isomer) means the molecule remains neutral and hydrophobic.

Immediate Recommendation: Do not attempt to dissolve directly in water.[2] Use the Solvent Shift Method (Protocol A) for low concentrations (<100 µM) or the Surfactant-Assisted Method (Protocol B) for higher loads.[1]

Part 1: Diagnostic & Decision Matrix

Before starting, determine your target concentration and application.[2] Use the decision tree below to select the correct protocol.

Figure 1: Solubilization Strategy Decision Tree. Select the protocol based on target concentration and biological tolerance for co-solvents.

Part 2: Troubleshooting Protocols

Protocol A: The Solvent Shift (Standard)

Best for: In vitro enzymatic assays, low-dose cell treatments.[1][2]

The Science: This method relies on creating a high-concentration "molecular dispersion" in an organic solvent (DMSO) and rapidly diluting it into water.[1][2] The kinetic energy of mixing must overcome the thermodynamic drive to precipitate.

Reagents:

-

Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture/HPLC.

-

Target Aqueous Buffer (e.g., PBS, pH 7.4).

Step-by-Step:

-

Weighing: Weigh the solid N'-acetyl-N-phenylbenzohydrazide.

-

Stock Preparation: Dissolve in DMSO to reach a concentration of 10 mM to 50 mM .

-

Tip: If the solid resists, sonicate at 40 kHz for 5 minutes at room temperature.

-

Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.[2]

-

-

The Shift (Critical Step):

-

Place your aqueous buffer on a magnetic stirrer creating a distinct vortex.[2]

-

Slowly inject the DMSO stock into the center of the vortex (submerged tip) using a micropipette.

-

Ratio: Keep final DMSO concentration

(v/v) to avoid solvent toxicity or enzyme denaturation.

-

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Immediate white cloudiness | "Crash-out" precipitation.[1][2][3] Local concentration of drug exceeded solubility limit during mixing.[2] | Repeat. Increase stirring speed. Add DMSO stock slower (dropwise). Warm buffer to 37°C. |

| Precipitation after 1 hour | Thermodynamic instability (Ostwald ripening). | Use solution immediately. Switch to Protocol B (Surfactants) to stabilize the dispersion. |

| Yellow discoloration | Chemical degradation (Hydrolysis or Oxidation). | Check pH. Avoid strong acids/bases.[2][4] Hydrazides can hydrolyze; ensure pH is near neutral (6.0–8.0).[2] |

Protocol B: Surfactant-Assisted Solubilization

Best for: Animal studies (IP/IV) or high-concentration assays where DMSO limits are restrictive.[1][2][3]

The Science: Surfactants like Tween 80 form micelles that encapsulate the lipophilic hydrazide, preventing the water molecules from forcing the drug into a crystal lattice.

Formulation Vehicle:

-

5% DMSO (Pre-solubilization)[1]

-

40% PEG 400 (Polyethylene glycol)[1]

-

5% Tween 80 (Polysorbate 80)[1]

-

50% Saline/Water[1]

Step-by-Step:

-

Dissolve compound in DMSO (5% of final volume). Vortex until clear.

-

Add PEG 400 (40% of final volume). Vortex thoroughly.

-

Add Tween 80 (5% of final volume). Vortex. Note: Solution becomes viscous.[1][2]

-

Add Warm Saline (37°C) (50% of final volume) slowly while vortexing.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use acidic or basic pH to dissolve it? A: Not recommended. While hydrazides can be protonated (at very low pH) or deprotonated (at very high pH), N'-acetyl-N-phenylbenzohydrazide is prone to hydrolysis .[1][2]

-

Acidic conditions:[1][2] Can cleave the acetyl or benzoyl groups, releasing phenylhydrazine (toxic) or benzohydrazide.

-

Basic conditions: Can lead to rearrangement or oxidation.[2]

-

Verdict: Stick to pH 6.0–8.0 and rely on co-solvents (DMSO/PEG) rather than pH adjustment.

Q2: My compound turned pink/red in solution. Is it still good? A: Likely degraded. Phenylhydrazine derivatives are sensitive to oxidation, often forming azo or diazo compounds which are colored (red/orange).

-

Prevention:[1][2][4][5] Store DMSO stocks at -20°C or -80°C, protected from light.[1][2][3] Use amber tubes. Flush with nitrogen gas if possible.[2]

Q3: Is this compound permeable to cell membranes? A: Yes. With a high LogP (estimated ~2.5 to 3.5 depending on exact substitution) and neutral charge, it is classified as a BCS Class II compound.[1] It permeates membranes well but is solubility-limited.[1][2][3] The "precipitation" you see in cell media is often the limiting factor for bioavailability, not the permeability itself.

Part 4: Chemical Stability & Storage

To ensure reproducibility, adhere to these storage parameters:

| State | Temperature | Shelf Life | Notes |

| Solid Powder | -20°C | 2 Years | Store in desiccator.[1][2][3] Hygroscopic. |

| DMSO Stock | -80°C | 6 Months | Freeze/thaw cycles promote degradation.[1][2][3] Aliquot into single-use vials. |

| Aqueous Dilution | 4°C / RT | < 4 Hours | Unstable.[2] Prepare fresh daily. |

References & Grounding

-

Solubility of Diacylhydrazines:

-

Crystallographic Data (Lattice Energy):

-

Context: Structural analysis of similar N'-acetyl-N'-phenyl hydrazides reveals planar conformations stabilized by intermolecular hydrogen bonds, explaining the "brick dust" insolubility.[1][2][3]

-

Source: Sharma, V. et al. (2022).[6] "X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide." European Journal of Chemistry.[2][6][7]

-

-

Stock Solution Preparation Guidelines:

-

Context: Standard protocols for handling lipophilic hydrazides in biological assays (DMSO dissolution followed by aqueous dilution).

-

Source: MedChemExpress (MCE).[8] "N'-Phenylacetohydrazide Technical Data Sheet."

-

-

Chemical Stability (Hydrolysis):

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 532-96-7: N′-Phenylbenzohydrazide | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-ACETYL-2-PHENYLHYDRAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Ensuring the Stability of N'-acetyl-N-phenylbenzohydrazide in Solution

Welcome to the technical support center for N'-acetyl-N-phenylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is N'-acetyl-N-phenylbenzohydrazide and why is its stability in solution a concern?

N'-acetyl-N-phenylbenzohydrazide is an organic compound featuring a hydrazide functional group. Hydrazides, like amides, are susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water.[1] This degradation can lead to inaccurate experimental results, loss of therapeutic efficacy in drug formulations, and the formation of potentially harmful byproducts.[2] The stability of N'-acetyl-N-phenylbenzohydrazide is particularly important in aqueous solutions where water is readily available to participate in the hydrolysis reaction.

Q2: What are the primary factors that promote the hydrolysis of N'-acetyl-N-phenylbenzohydrazide?

The rate of hydrolysis is significantly influenced by several factors:

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of hydrazides and amides.[1][3] In acidic solutions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2]

-

Presence of Water: As a reactant in the hydrolysis process, the concentration of water is a critical factor.[4]

-

Catalysts: Certain metal ions can catalyze the decomposition of hydrazine-containing compounds.[5]

Q3: What are the visible signs of N'-acetyl-N-phenylbenzohydrazide degradation in my solution?

While degradation may not always be visible, signs can include:

-

Changes in pH: The formation of acidic or basic hydrolysis products can alter the pH of the solution.

-

Precipitation: If the hydrolysis products are less soluble than the parent compound, you may observe the formation of a precipitate.

-

Color Change: Decomposition of hydrazide compounds, sometimes through air-oxidation, can lead to the formation of colored impurities, often appearing as a yellow or red hue.[6]

Troubleshooting Guide: Preventing Hydrolysis of N'-acetyl-N-phenylbenzohydrazide

This section provides a systematic approach to identifying and resolving stability issues with N'-acetyl-N-phenylbenzohydrazide in solution.

Issue 1: Rapid Degradation Observed in Aqueous Solution

Underlying Cause: The inherent susceptibility of the hydrazide bond to hydrolysis in the presence of water, often accelerated by non-optimal pH.

Solutions:

-

pH Optimization: The most critical factor in preventing hydrolysis is maintaining an optimal pH. For many hydrazide-based compounds, stability is greatest near a neutral pH.[7][8] It is recommended to conduct a pH stability profile study to determine the pH at which N'-acetyl-N-phenylbenzohydrazide exhibits maximum stability.

-

Buffer Selection: Employ a buffer system to maintain the desired pH.[9] Phosphate or citrate buffers are common choices, but their compatibility with your specific application should be verified.

-

Solvent Modification: If permissible for your experiment, consider replacing a portion of the water with a non-aqueous solvent like ethanol, propylene glycol, or glycerol to reduce the water activity and slow down hydrolysis.[10]

Workflow for pH Optimization:

Caption: Workflow for determining the optimal pH for stability.

Issue 2: Solution Discoloration Over Time

Underlying Cause: This often indicates oxidative degradation, a common issue with hydrazine derivatives, which can be sensitive to air.[6]

Solutions:

-

Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[11]

-

Antioxidants: Consider the addition of antioxidants to the formulation.[9] The choice of antioxidant must be compatible with N'-acetyl-N-phenylbenzohydrazide and your experimental system.

-

Light Protection: Store solutions in amber vials or otherwise protected from light, as photolysis can initiate or accelerate degradation.[2]

Issue 3: Inconsistent Results Between Experiments